- Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compounds, Asian Journal of Chemistry, 2013, 25(1), 509-511

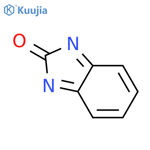

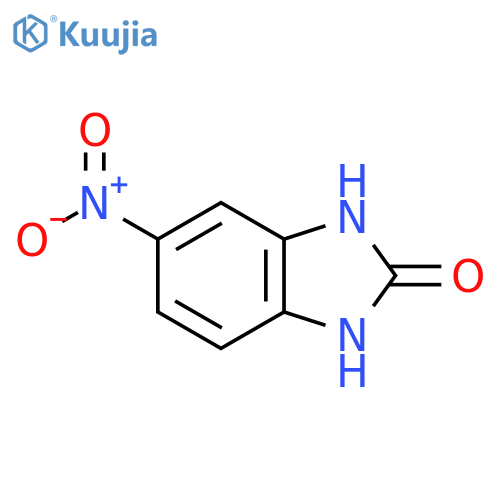

Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

93-84-5 structure

Productnaam:5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemische en fysische eigenschappen

Naam en identificatie

-

- 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

- 5-nitro-1,3-dihydrobenzimidazol-2-one

- 5-NITRO-2-BENZIMIDAZOLINONE

- 5-Nitrobenzimidazol-2-one

- 2-Hydroxy-5-nitrobenzimidazole

- 5-Nitro-2(3H)-benzimidazolone

- 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-

- 2-Benzimidazolinone, 5-nitro-

- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one

- NSC10380

- MLS002638138

- 5-Nitro-1H-benzimidazol-2-ol

- DLJZIPVEVJOKHB-UHFFFAOYSA-N

- 5-nitro-3-hydrobenzimidazol-2-one

- 2-Hydroxy-5-nitro-1H-benzimida

- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)

- 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)

- 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

- 5-Nitrobenzo[d]imidazol-2(3H)-one

- NSC 10380

- SR-01000393654-1

- 93-84-5

- Oprea1_144876

- SY062213

- 5-Nitrobenzimidazol-2(3H)-one

- FT-0620688

- 5-Nitro-2-benzimidazolinone, 97%

- AKOS015913542

- DTXSID9059092

- 2H-Benzimidazol-2-one,3-dihydro-5-nitro-

- SCHEMBL1842652

- NSC-10380

- AC-12640

- CCG-44925

- DS-5863

- 2-hydroxy 5-nitro benzimidazole

- W-109052

- MFCD00220274

- EINECS 202-282-2

- SCHEMBL2717518

- EN300-105708

- AKOS000400926

- EC 202-282-2

- F0074-0057

- SCHEMBL14609245

- VF94AM247W

- SMR001547628

- CHEMBL2022013

- UNII-VF94AM247W

- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- HMS3080D09

- 2-Hydroxy-5-nitro-1H-benzimidazole

- AMY25888

- 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-

- SR-01000393654

- 5-Nitro-1,3-dihydro-benzimidazol-2-one

- 5 (6)-Nitrobenzimidazol-2-one

- Oprea1_224100

- Oprea1_672306

- CS-W022420

- WLZ2851

- A859625

- SR-01000393654-2

- STK389132

- DTXCID0048842

- 2-Benzimidazolinone, 5-nitro-(8CI)

- ALBB-023245

- 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE

- NS00010233

-

- MDL: MFCD00220274

- Inchi: 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)

- InChI-sleutel: DLJZIPVEVJOKHB-UHFFFAOYSA-N

- LACHT: O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]

- BRN: 171386

Berekende eigenschappen

- Exacte massa: 179.03300

- Monoisotopische massa: 179.033

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 0

- Complexiteit: 250

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 0.4

- Oppervlakte lading: 0

- Topologisch pooloppervlak: 87

- Aantal tautomers: 3

Experimentele eigenschappen

- Kleur/vorm: Yellow to brown powder

- Dichtheid: 1.506

- Smeltpunt: >300 °C (lit.)

- Kookpunt: 203 ℃at 760 mmHg

- Vlampunt: 76.5℃

- Brekindex: 1.634

- Waterverdelingscoëfficiënt: Insoluble in water.

- PSA: 94.47000

- LogboekP: 1.28760

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:2811

- WGK Duitsland:1

- Code gevarencategorie: 20/22

- Veiligheidsinstructies: S22-S36/37

- PackingGroup:III

- TSCA:Yes

- Gevaarklasse:6.1

- Veiligheidstermijn:6.1

- Risicozinnen:R20/22

- Verpakkingsgroep:III

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-1g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 98% | 1g |

¥46.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-10g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 98% | 10g |

¥229.00 | 2024-04-25 | |

| Enamine | EN300-105708-2.5g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 2.5g |

$55.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-5g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 5g |

¥196.0 | 2021-09-04 | ||

| Life Chemicals | F0074-0057-0.25g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0074-0057-2.5g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-1g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 1g |

¥56.0 | 2021-09-04 | ||

| Enamine | EN300-105708-5.0g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 5g |

$108.0 | 2023-04-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG337-1g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 97% | 1g |

76.0CNY | 2021-07-15 | |

| abcr | AB180143-5 g |

5-Nitro-2-benzimidazolinone, 99%; . |

93-84-5 | 99% | 5 g |

€95.60 | 2023-07-20 |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 4.5 h, 100 - 120 °C; 0.5 h, 135 °C

Referentie

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene

Referentie

- Selenium-catalyzed carbonylation of o-nitroaniline and its derivatives, Huaxue Tongbao, 2002, 65(3), 187-190

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ; 4 h, 100 °C

Referentie

- ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution, ChemistrySelect, 2019, 4(37), 11093-11097

Synthetic Routes 8

Reactievoorwaarden

1.1 Catalysts: Triethylamine , Selenium Solvents: Toluene ; 4 h, 3.0 MPa, 150 °C

Referentie

- Synthesis of benzimidazolones, China, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Catalysts: Chlorosulfonic acid , Boric acid (H3BO3) ; 2 h, 120 °C; 120 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referentie

- Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolones, Tetrahedron Letters, 2017, 58(45), 4304-4307

Synthetic Routes 10

Reactievoorwaarden

1.1 Solvents: Toluene ; 18 h, reflux

Referentie

- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source, Synlett, 2015, 26(14), 1985-1990

Synthetic Routes 11

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Dimethylformamide , Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 0 °C

1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referentie

- A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generation, Synthetic Communications, 2004, 34(4), 735-742

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: L-Proline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; rt; 3 - 7 h, rt

1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled

1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled

Referentie

- Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates, Journal of Organic Chemistry, 2009, 74(20), 7974-7977

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Nitric acid Solvents: Water ; 1 h, 45 - 70 °C; 1 h, 60 - 70 °C

Referentie

- Method for synthesizing 5-nitro-benzimidazolone via secondary nitration, China, , ,

Synthetic Routes 19

Synthetic Routes 20

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials

- Carbamic acid, N-(2-iodo-4-nitrophenyl)-, methyl ester

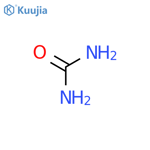

- Urea

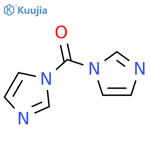

- N,N'-Carbonyldiimidazole

- 2H-Benzo[d]imidazol-2-one

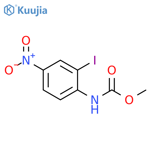

- 2-Amino-5-nitrobenzoic acid

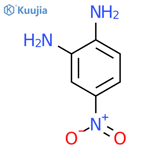

- 4-nitrobenzene-1,2-diamine

- phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Gerelateerde literatuur

-

Ranajit Das,Mainak Banerjee,Rakesh Kumar Rai,Ramesh Karri,Gouriprasanna Roy Org. Biomol. Chem. 2018 16 4243

-

2. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004

-

Mengying Cao,Junsheng Wang,Yantong Chen,Yuezhu Wang Environ. Sci.: Processes Impacts 2021 23 1516

-

Qin Tian,Zhiqiang Zhou,Chunguang Lv,Yi Huang,Liping Ren Anal. Methods 2010 2 617

-

5. Axial ligand substitutions in trans-bis[1,2-phenylenebis(dimethylarsine)] complexes of ruthenium(II)Benjamin J. Coe,Madeline Chery,Roy L. Beddoes,H?kon Hope,Peter S. White J. Chem. Soc. Dalton Trans. 1996 3917

93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) Gerelateerde producten

- 66108-85-8(1,3-dihydro-1-methyl-5-nitro-2H-Benzimidazol-2-one)

- 587-90-6(1,3-Bis(4-nitrophenyl)urea)

- 1105224-17-6(3-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-1-(2-methoxyphenyl)urea)

- 765236-54-2(benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate)

- 920447-84-3(N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide)

- 2091619-90-6(5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole)

- 10234-99-8(Manganese dihydrogen phosphate dihydrate)

- 39995-42-1(1-Bromo-3-(2-ethoxyethoxy)benzene)

- 338975-47-6(4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one)

- 1423035-26-0(INDEX NAME NOT YET ASSIGNED)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):197.0